

Head-to-head comparison of different synthesis methods for fluorinated biphenyls

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Compound of Interest

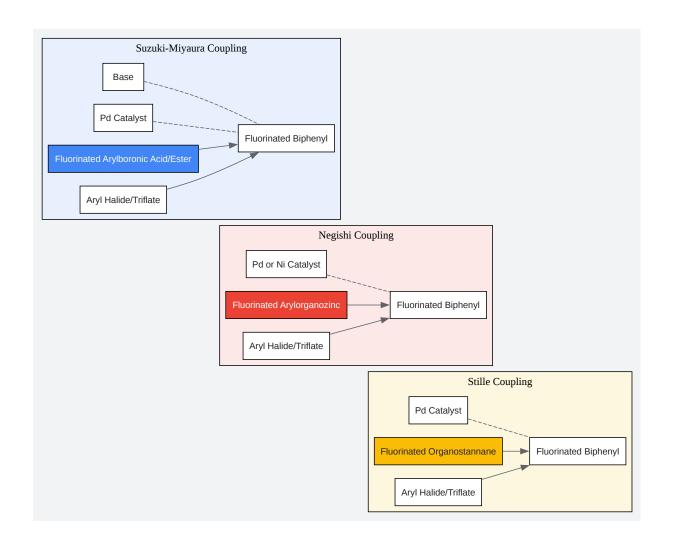
Compound Name: 3-biphenyl-4'-fluoro-acetic acid

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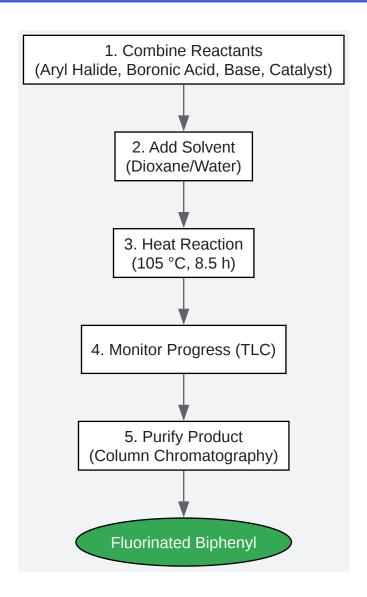
Overview of Synthetic Strategies

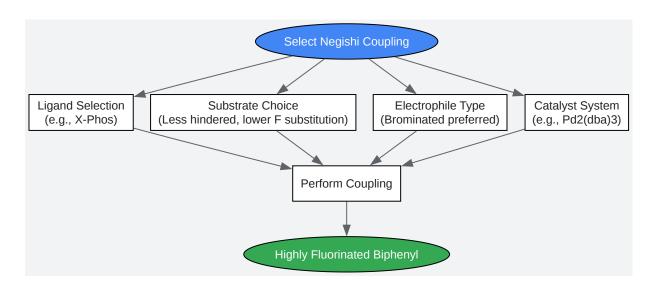
The synthesis of fluorinated biphenyls predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of method often depends on factors such as the stability and availability of starting materials, functional group tolerance, and the desired scale of the reaction. The most established methods are the Suzuki-Miyaura, Negishi, and Stille couplings, each utilizing a different organometallic reagent.













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